molecular formula C21H17N3O4 B3536349 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide

3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B3536349
M. Wt: 375.4 g/mol
InChI Key: WRCOQTHDTVRLML-UHFFFAOYSA-N
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Description

3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound with the molecular formula C21H17N3O4 It is a derivative of benzamide, characterized by the presence of benzamido and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide typically involves the reaction of 2-methyl-3-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ring-Opening Reactions

Benzamide derivatives are often synthesized via ring-opening reactions of oxazin-4-one derivatives . For example, N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide was prepared by reacting 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methyl aniline in glacial acetic acid under heat, yielding the product in 89.3% yield within 1 minute . This rapid synthesis highlights the efficiency of oxazin-4-one intermediates in amide formation.

Acylation Reactions

Acylation with benzoic anhydride is another common route. For instance, 3-benzamido-N-(4-methylphenyl)benzamide can be synthesized using acylation, where the anhydride reacts with an amine to form the amide bond. Industrial methods employ continuous flow microreactors to optimize reaction parameters (e.g., temperature, residence time), achieving yields up to 85.7% in ~10 minutes.

Amide Formation

The synthesis of benzamide derivatives typically involves:

  • Nucleophilic attack : The amine group (e.g., from 4-methyl aniline) attacks the carbonyl carbon of the oxazin-4-one or anhydride.

  • Ring opening : The oxazin-4-one undergoes ring cleavage, releasing CO₂ or other byproducts, forming the amide bond .

  • Proton transfer : Acidic conditions (e.g., glacial acetic acid) facilitate deprotonation steps .

Hydrogen Bonding in Crystallization

In the crystal lattice, molecules are stabilized by:

  • N–H···O and C–H···O hydrogen bonds .

  • π···π interactions between aromatic rings .

Spectroscopic Analysis

Technique Key Observations
FT-IR Bands at 3311 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O stretch), and 1352/1527 cm⁻¹ (nitro group) .
¹H-NMR Singlet at 2.44 ppm (Ar–CH₃), signals for aromatic protons, and amide NH protons .
¹³C-NMR Peaks for carbonyl carbons (~165–170 ppm) and aromatic carbons .

Crystallographic Data

Parameter Value
Melting Point 191 °C
C=O Bond Length ~1.216–1.235 Å
Hydrogen Bonds N–H···O, C–H···O (e.g., C8–H8···O3)

DFT Calculations

Density Functional Theory (DFT) studies at the B3LYP/6-311G(d) level provide:

  • HOMO-LUMO gaps : Insights into electronic transitions .

  • Molecular Electrostatic Potential (MEP) : Maps electron-rich (C=O, NH) and electron-poor (aromatic) regions .

  • Ionization Energy/Chemical Softness : Predicts reactivity trends .

Hirshfeld Surface Analysis

Interaction Type Contribution to Surface
H···H 40%
H···O/O···H 26.9%
C···H/H···C 13.8%
C···C 7.1%

This highlights hydrogen bonding and van der Waals interactions as dominant in crystal packing .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide involves multiple steps, often utilizing microwave-assisted methods to enhance yield and purity. The compound is derived from a series of reactions involving amide bond formation and nitro group substitutions. The efficiency of synthesis can be significantly improved by optimizing reaction conditions such as temperature, pressure, and reagent concentrations.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of protein kinases. These activities are crucial for the treatment of various cancers, including chronic myeloid leukemia (CML).

Inhibition of Tyrosine Kinases

This compound has been studied for its ability to inhibit tyrosine kinases, which play a vital role in cell signaling pathways associated with cancer proliferation. In particular, it shows promise against the Bcr-Abl fusion protein found in CML patients.

CompoundTarget KinaseInhibition (%) at 10 nM
ImatinibBcr-Abl91%
NilotinibBcr-Abl92%
This compoundBcr-AblTBD

Case Studies and Research Findings

Several studies have explored the efficacy of compounds derived from or related to this compound:

  • Case Study 1 : A study demonstrated that modifications to the benzamide structure can enhance binding affinity to the active site of mutant forms of Bcr-Abl, particularly those resistant to imatinib.
  • Case Study 2 : Molecular docking studies have shown that the spatial arrangement of substituents on the benzamide scaffold significantly affects the inhibitory activity against various kinases, suggesting that careful structural optimization can lead to more potent inhibitors.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamido group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the presence of both benzamido and nitrophenyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

Overview

3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in pharmacology. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Nitration : Introduction of the nitro group to the aromatic ring.
  • Amidation : Formation of an amide bond between benzamide and the substituted phenyl group.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, nitro-substituted benzamides have been recognized for their ability to target specific cancer pathways and induce apoptosis in tumor cells .
  • Antimicrobial Properties : The presence of the nitro group is crucial for enhancing antimicrobial activity. Compounds with similar nitro configurations have demonstrated effectiveness against various bacterial strains .
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties by modulating inflammatory pathways and cytokine production, which can be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism by binding to their active sites .
  • Cell Signaling Modulation : It can influence various signaling pathways, including those related to apoptosis and inflammation, thus altering cellular responses .

Case Studies

  • Anticancer Studies :
    • A study evaluated the effect of nitro-substituted benzamides on human cancer cell lines and found that certain compounds could reduce cell viability significantly at low concentrations (IC50 values in the nanomolar range) .
  • Antimicrobial Efficacy :
    • Research highlighted the compound's effectiveness against resistant bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Data Tables

Activity Type Mechanism Reference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production

Properties

IUPAC Name

3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-14-18(11-6-12-19(14)24(27)28)23-21(26)16-9-5-10-17(13-16)22-20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCOQTHDTVRLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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